

Application Notes and Protocols for Fungal Staining with Fluorescent Brightener 28

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Compound of Interest

Compound Name: Fluorescent brightener 251

Cat. No.: B15600279

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Introduction

Fluorescent Brightener 28, also widely known as Calcofluor White M2R, is a fluorescent dye extensively utilized in mycology and plant pathology for the rapid visualization of fungal elements and other organisms with cell walls containing chitin and cellulose. This document provides a detailed protocol for the use of Fluorescent Brightener 28 in staining fungi for qualitative and quantitative analysis, intended for researchers, scientists, and professionals in drug development. This stain is a non-specific fluorochrome that binds to cellulose and chitin in the cell walls. It is a stilbene derivative that absorbs ultraviolet light and emits visible blue light, making fungal structures appear bright blue-white or apple green against a dark background under a fluorescence microscope.^{[1][2][3]}

Principle and Mechanism of Action

Fluorescent Brightener 28 functions by non-covalently binding to β -1,3 and β -1,4 polysaccharides.^{[1][4]} The planar nature of the dye's stilbene core allows it to align with the linear glucose chains of cellulose and the N-acetylglucosamine chains of chitin, with the binding stabilized by hydrogen bonds and van der Waals forces.^[1] This binding event leads to a significant enhancement of the dye's fluorescence.^[1] The intensity of this fluorescence can be correlated with the chitin content in fungal cell walls, which allows for the quantitative assessment of fungal biomass and the effects of antifungal agents on chitin synthesis.^[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Fluorescent Brightener 28.

Table 1: Spectroscopic Properties

Property	Wavelength (nm)	Reference(s)
Excitation Maximum	360 - 365	[5][6]
Emission Maximum	430 - 450	[1][5][7]
Alternative Excitation	~300, ~420	[8]
Alternative Emission	~480 (when excited at 300 nm)	[1][8]

Table 2: Staining Solution and Working Concentrations

Parameter	Value	Reference(s)
Stock Solution Concentration	1% (w/v) in deionized water	[4]
Working Solution Concentration	0.05% - 0.20%	[9]
Typical Working Concentration	0.1% (w/v)	[4][10]
Solubility in DMSO	50 mg/mL	[9]
Solubility in Water	1 mg/mL (may require NaOH or KOH to fully dissolve)	[9]

Experimental Protocols

Materials

- Fluorescent Brightener 28 powder (e.g., Sigma-Aldrich F3543)
- Deionized water
- Potassium hydroxide (KOH), 10% (w/v) solution (optional, for clearing clinical specimens)

- Microscope slides and coverslips
- Micropipettes
- Fluorescence microscope with appropriate filter sets (e.g., UV excitation filter ~360 nm, barrier filter ~420 nm)[10]

Preparation of Staining Solutions

1% (w/v) Stock Solution:

- Weigh 100 mg of Fluorescent Brightener 28 powder.
- Add to 10 mL of deionized water in a suitable container.
- Gently heat and stir the solution until the powder is completely dissolved. The resulting solution should be colorless.[4]
- Store the stock solution in a dark bottle at room temperature. It is stable for several years.[4]

0.1% (w/v) Working Solution:

- Dilute the 1% stock solution 1:10 with deionized water.
- For staining clinical specimens like skin scrapings, the working solution can be freshly mixed with an equal volume of 10% KOH.[4]

Staining Protocol for Fungal Cultures and Spores

- Place a small amount of the fungal mycelium or a drop of spore suspension on a clean microscope slide.
- Add one to two drops of the 0.1% Fluorescent Brightener 28 working solution to the sample.
- Place a coverslip over the specimen. Staining is often instantaneous, with incubation times of 1 minute or less being common.[4]
- Examine the slide immediately under a fluorescence microscope using a UV excitation filter.

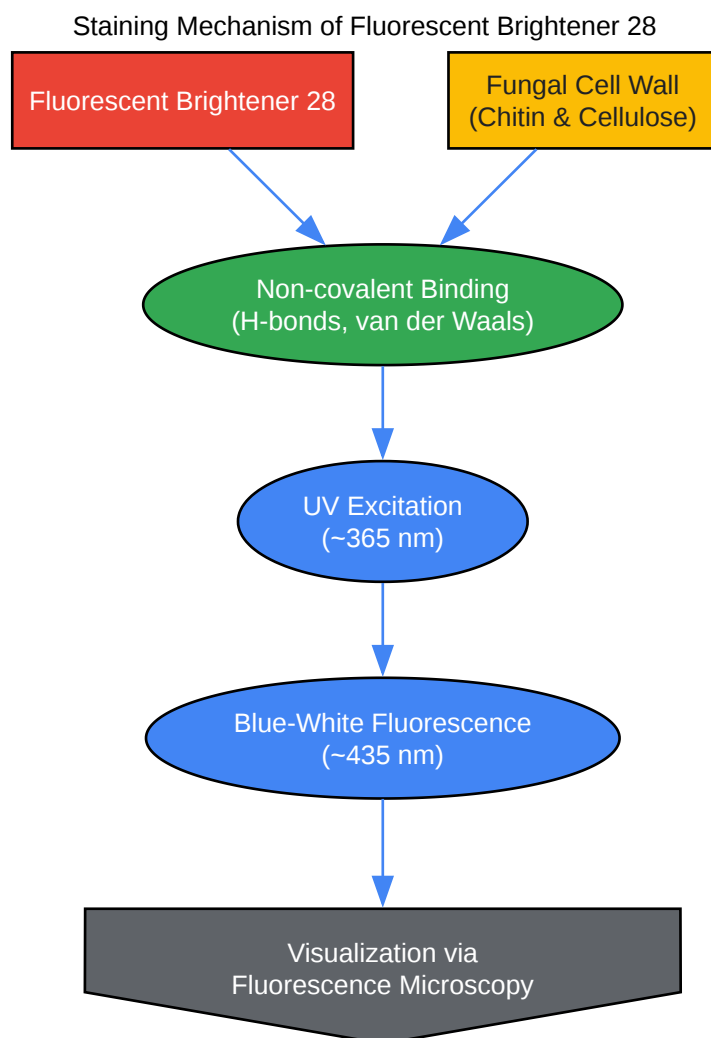
Staining Protocol for Clinical Specimens (e.g., Skin, Nails, Sputum)

- Place the specimen (e.g., skin scraping, minced tissue) on a clean microscope slide.
- Add one drop of 10% KOH solution to the specimen to clear cellular debris.
- Add one drop of 0.1% Fluorescent Brightener 28 working solution.
- Mix gently with a pipette tip and place a coverslip over the specimen.
- Allow the slide to stand for 1-2 minutes.[\[11\]](#) For some tissues, gentle heating may accelerate clearing.[\[10\]](#)
- Observe under a fluorescence microscope. Fungal elements will fluoresce brightly against a darker background.

Visualization and Expected Results

Under UV excitation, fungal elements such as hyphae, spores, and yeast cells will exhibit a bright, intense blue-white or apple-green fluorescence.[\[3\]](#) The background will appear dark or, in the case of tissue samples, may show a reddish-orange or yellowish-green fluorescence, which is significantly dimmer than the fluorescence of the stained fungi.

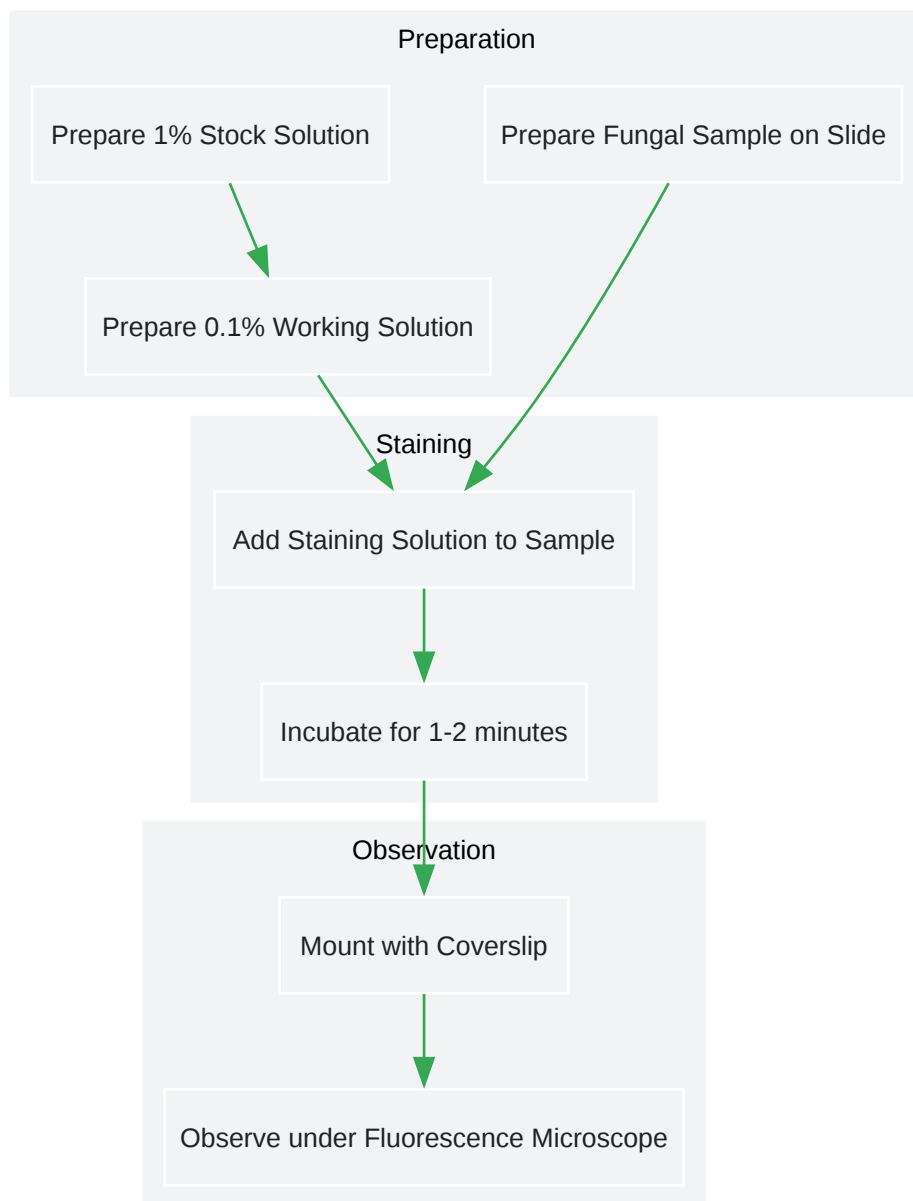
Diagrams



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Caption: Mechanism of Fluorescent Brightener 28 Staining.

Experimental Workflow for Fungal Staining



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Caption: General workflow for staining fungi.

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